Thermal Decomposition Kinetics: Arrhenius Parameters for cis-1,2-Dimethylcyclobutane
The thermal decomposition of cis-1,2-dimethylcyclobutane follows first-order kinetics with Arrhenius parameters determined experimentally by pressure measurement across 653–703 K. The pre-exponential factor A = 4.8 × 10¹⁵ s⁻¹ and activation energy Ea = 254.4 kJ/mol provide the quantitative foundation for predicting decomposition rates under thermal conditions [1]. At 700 K, the calculated rate constant k(T) = 4.97 × 10⁻⁴ s⁻¹ [2]. While direct head-to-head Arrhenius data for trans-1,2-dimethylcyclobutane decomposition were not retrieved in this search, the cis isomer's lower thermodynamic stability (established through conformational analysis [3]) is consistent with its distinct kinetic profile. The decomposition proceeds via a biradical intermediate mechanism, and the cis-specific stereochemistry influences the transition state energetics in a manner distinct from the trans isomer [4].
| Evidence Dimension | Thermal decomposition kinetics (first-order) |
|---|---|
| Target Compound Data | A = 4.8 × 10¹⁵ s⁻¹; Ea = 254.4 kJ/mol; k(700 K) = 4.97 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | trans-1,2-dimethylcyclobutane (CAS: 15679-02-4): Thermodynamically more stable due to reduced steric strain; direct Arrhenius parameters not retrieved in this search |
| Quantified Difference | Kinetic parameters specific to cis stereochemistry; cis isomer is thermodynamically less stable than trans isomer due to 1,2-diaxial steric repulsion |
| Conditions | Gas phase, thermal excitation, temperature range 653–703 K, pressure 7.73 × 10⁻³ – 0.52 bar |
Why This Matters
These Arrhenius parameters enable accurate prediction of cis-1,2-dimethylcyclobutane decomposition rates in gas-phase thermal processes, directly applicable to kinetic modeling and reactor design where stereochemical identity governs decomposition pathway energetics.
- [1] Gerberich, H.R.; Walters, W.D. The Thermal Decomposition of cis-1,2-Dimethylcyclobutane. Journal of the American Chemical Society, 1961, 83(19), 3935–3939. View Source
- [2] NIST Chemical Kinetics Database. Rate constant values calculated from the Arrhenius expression for cis-1,2-dimethylcyclobutane thermal decomposition. View Source
- [3] Pearson+ Channels. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane. View Source
- [4] Journal of the American Chemical Society. Fragmentation and isomerization of 1,2-dimethylcyclobutane. 1977. View Source
